molecular formula C13H11N3O4S B10870908 6-amino-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one

6-amino-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one

Cat. No.: B10870908
M. Wt: 305.31 g/mol
InChI Key: XCCFHLQVQLLROJ-UHFFFAOYSA-N
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Description

6-AMINO-2-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE is a complex organic compound featuring a benzodioxole moiety and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-2-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Attachment of the Oxoethyl Group: The benzodioxole is then reacted with an appropriate oxoethylating agent, such as oxalyl chloride, to introduce the oxoethyl group.

    Formation of the Pyrimidinone Core: The final step involves the reaction of the intermediate with a thiol-containing pyrimidinone precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-2-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of N-substituted pyrimidinone derivatives.

Scientific Research Applications

6-AMINO-2-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-AMINO-2-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-2-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE is unique due to its combination of the benzodioxole moiety and the pyrimidinone core, which imparts distinct chemical and biological properties. This combination allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs.

Properties

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

4-amino-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H11N3O4S/c14-11-4-12(18)16-13(15-11)21-5-8(17)7-1-2-9-10(3-7)20-6-19-9/h1-4H,5-6H2,(H3,14,15,16,18)

InChI Key

XCCFHLQVQLLROJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CC(=O)N3)N

Origin of Product

United States

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